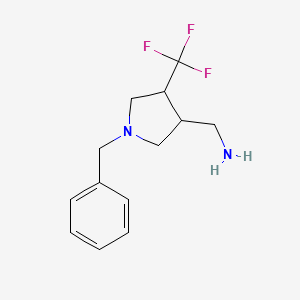
(1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine is an organic compound that features a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine typically involves the use of 1,3-dipolar cycloaddition reactions. One common method is the reaction of 3,3,3-trifluoropropene derivatives with azomethine ylide generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine . The reaction is carried out in dichloromethane at room temperature, yielding the desired pyrrolidine derivatives in high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The benzyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the benzyl group may facilitate interactions with hydrophobic pockets in target proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrrolidines: These compounds share the trifluoromethyl-pyrrolidine core but may have different substituents at other positions.
N-Benzylpyrrolidines: Compounds with a benzyl group attached to the pyrrolidine ring, but without the trifluoromethyl group.
Uniqueness
(1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanamine is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
184845-01-0 |
|---|---|
Molecular Formula |
C13H17F3N2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-benzyl-N-methyl-4-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H17F3N2/c1-17-12-9-18(8-11(12)13(14,15)16)7-10-5-3-2-4-6-10/h2-6,11-12,17H,7-9H2,1H3 |
InChI Key |
VNRMUCLKUFOUET-UHFFFAOYSA-N |
SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)CN |
Canonical SMILES |
CNC1CN(CC1C(F)(F)F)CC2=CC=CC=C2 |
Synonyms |
C-(1-Benzyl-4-trifluoromethyl-pyrrolidin-3-yl)-methylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


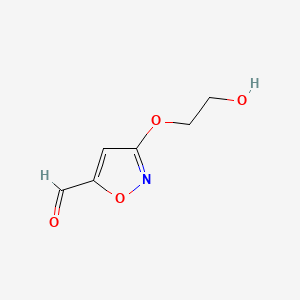
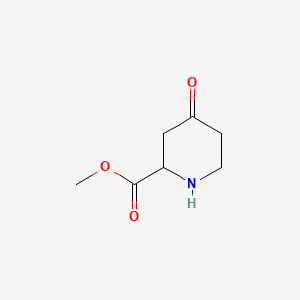



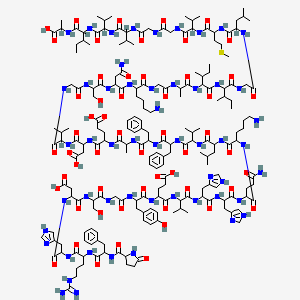
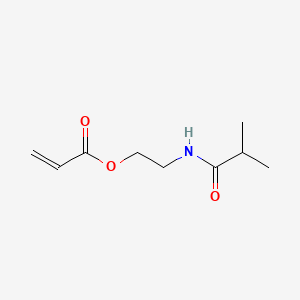
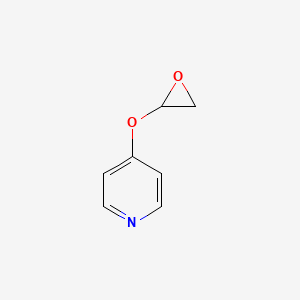
![(S)-4-Methyl-8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B575577.png)
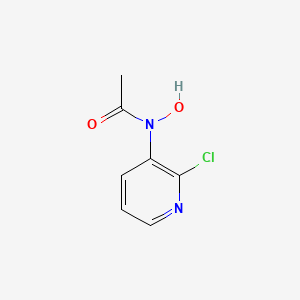
![4'H-Spiro[oxirane-2,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B575584.png)
